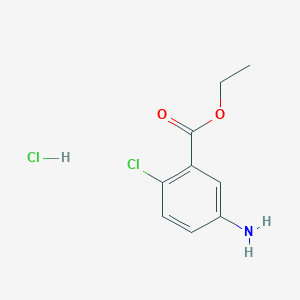

![molecular formula C10H15NO4 B2830260 1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid CAS No. 1499189-46-6](/img/structure/B2830260.png)

1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

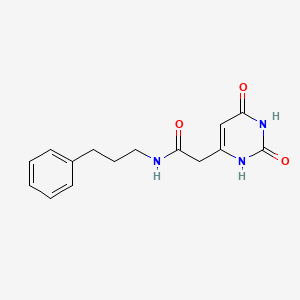

The compound “1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid” is an organic compound. It contains a tert-butyloxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, a carboxylic acid group, and a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is used as a protecting group for amines in organic synthesis .Chemical Reactions Analysis

The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .科学的研究の応用

Synthesis and Modification of Peptides

The tert-butyloxycarbonyl group, which is part of the structure of 1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid, is widely utilized in peptide synthesis. It provides a protective mechanism for amino acids during the synthesis process, allowing for the selective formation and modification of peptides. This functionality is crucial in the development of therapeutic peptides and in the study of protein functions. For instance, peptides containing aminomalonate and (amino)(cyano)acetate residues can undergo C-alkylation under mildly basic conditions, demonstrating the versatility of tert-butyloxycarbonyl-protected peptides in synthetic applications (Matt & Seebach, 1998).

Radical Reactions and Building Blocks

The tert-butyloxycarbonyl group also plays a significant role in facilitating radical reactions. These reactions are essential for modifying the benzene ring of certain compounds, leading to the formation of new chemical entities. For example, phenylazocarboxylates with tert-butyloxycarbonyl groups can undergo nucleophilic substitutions and radical reactions, making them versatile building blocks in organic synthesis. Such reactions are fundamental in creating complex molecules for pharmaceutical and material science applications (Jasch, Höfling, & Heinrich, 2012).

作用機序

Target of Action

The tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine from unwanted reactions during the synthesis process. Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound is likely involved in the synthesis of more complex molecules, particularly in peptide synthesis . The Boc group protects the amine during the synthesis process, preventing unwanted side reactions. Once the synthesis is complete, the Boc group can be removed to reveal the amine .

Result of Action

The primary result of the action of “1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid” is the protection of amines during organic synthesis, allowing for the creation of more complex molecules without unwanted side reactions .

Action Environment

The action of the compound is influenced by the reaction conditions. For example, the addition of the Boc group to amines requires aqueous conditions and a base . The removal of the Boc group requires the presence of a strong acid . Therefore, the efficacy and stability of the compound’s action are highly dependent on the reaction environment.

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h4H,5-6H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXVLQNYPMSTEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=C(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

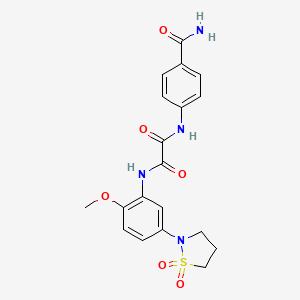

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2830181.png)

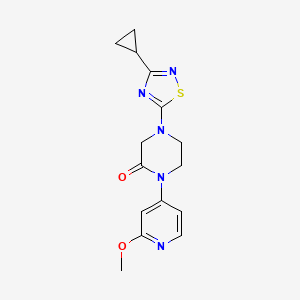

![2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2830182.png)

![5-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2830185.png)

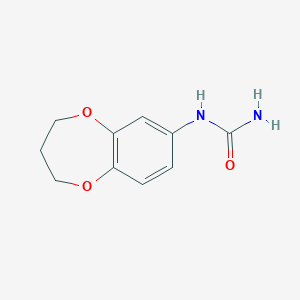

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2830189.png)

![3-(benzenesulfonyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2830194.png)

![N-(2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2830200.png)